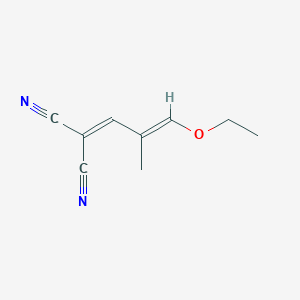
3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride
Übersicht
Beschreibung
3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride is a chemical compound with the molecular formula C11H6ClF6NO4S and a molecular weight of 397.6780592 This compound is known for its unique chemical structure, which includes cyano, trifluoroethoxy, and sulphonyl chloride functional groups
Vorbereitungsmethoden
The synthesis of 3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dihydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base to form the corresponding bis(2,2,2-trifluoroethoxy) derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulphonyl chloride group .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulphonamide, sulphonate ester, and sulphonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The sulphonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes and receptors, modulating their activity. The cyano and sulphonyl chloride groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .
Vergleich Mit ähnlichen Verbindungen
3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride can be compared with other similar compounds, such as:
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds also contain trifluoroethoxy groups and are studied for their biological activities.
3-Cyano-2,4-difluorobenzenesulphonyl chloride: This compound has a similar structure but lacks the trifluoroethoxy groups, which may affect its reactivity and applications.
The presence of trifluoroethoxy groups in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF6NO4S/c12-24(20,21)8-2-1-7(22-4-10(13,14)15)6(3-19)9(8)23-5-11(16,17)18/h1-2H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJZVWSHUHCPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(F)(F)F)C#N)OCC(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichlorobenzo[d]oxazole](/img/structure/B3042712.png)
![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B3042714.png)



![2-[2,4-Bis(benzyloxy)phenyl]acetic Acid](/img/structure/B3042723.png)





![4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole](/img/structure/B3042732.png)
![4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline](/img/structure/B3042733.png)

